1-Ethyl-2-bromo-1,3,4-triazole
Overview
Description
1-Ethyl-2-bromo-1,3,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an ethyl group at the first position and a bromine atom at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-ethyl-2-bromo-1,3,4-triazole typically involves the bromination of 1-ethyl-1,3,4-triazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination .
Industrial production methods for triazoles often involve multi-step processes that include the formation of the triazole ring followed by functional group modifications. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Ethyl-2-bromo-1,3,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Ethyl-2-bromo-1,3,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-bromo-1,3,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The triazole ring’s electronic properties also play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
1-Ethyl-2-bromo-1,3,4-triazole can be compared with other triazole derivatives, such as:
1-Ethyl-1,2,4-triazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-Methyl-2-bromo-1,3,4-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic properties.
1-Phenyl-2-bromo-1,3,4-triazole: Contains a phenyl group, significantly altering its chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-4-ethyl-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKUZMOKIULEHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344913 | |
Record name | 4H-1,2,4-Triazole, 3-bromo-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64907-56-8 | |
Record name | 4H-1,2,4-Triazole, 3-bromo-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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